4-(Thiazol-4-yl)butan-2-ol
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Overview
Description
4-(Thiazol-4-yl)butan-2-ol is an organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions .
Industrial Production Methods: Industrial production of thiazole derivatives often employs continuous flow chemistry to enhance reaction efficiency and yield. This method allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Thiazol-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products Formed:
Oxidation: 4-(Thiazol-4-yl)butan-2-one.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole compounds.
Scientific Research Applications
4-(Thiazol-4-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-(Thiazol-4-yl)butan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, and microbial growth
Comparison with Similar Compounds
Thiazole: The parent compound with a simpler structure.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety
Uniqueness: 4-(Thiazol-4-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
4-(1,3-thiazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C7H11NOS/c1-6(9)2-3-7-4-10-5-8-7/h4-6,9H,2-3H2,1H3 |
InChI Key |
CJZLOOFWDPDOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CSC=N1)O |
Origin of Product |
United States |
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